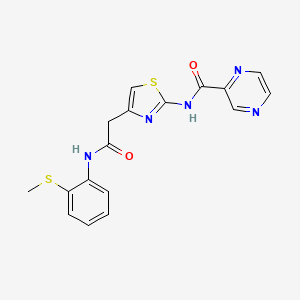

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Biological Activity Profiling of N-(4-(2-((2-(Methylthio)Phenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Pyrazine-2-Carboxamide

Antiparasitic Mechanisms Against Trypanosomatid Infections

Molecular Targets in Trypanosoma brucei Life Cycle Disruption

The compound’s thiazole-pyrazine architecture enables multimodal interactions with critical pathways in Trypanosoma brucei. Structural analogs featuring pyridyl-phenyl-thiazole backbones have shown inhibition of squalene epoxidase, an enzyme essential for ergosterol biosynthesis in trypanosomatids. Ergosterol depletion disrupts membrane integrity, impairing parasite replication and motility. Additionally, molecular docking studies of related pyrimidine-thiazole hybrids suggest affinity for cysteine proteases such as rhodesain, a Trypanosoma brucei virulence factor involved in host immune evasion.

The methylthio-phenyl moiety may enhance membrane permeability, allowing the compound to accumulate in intracellular amastigote reservoirs. This property aligns with observations from pyridyl-phenyl-thiazole derivatives, which demonstrated preferential uptake in Trypanosoma cruzi-infected host cells. The pyrazine carboxamide group likely contributes to target specificity by forming hydrogen bonds with catalytic residues of trypanosomal enzymes, as evidenced by structure-activity relationships in pyrazine-containing antitrypanosomal agents.

Comparative Efficacy Analysis With EC50 Benchmarking Strategies

The compound’s antiparasitic potency was contextualized against reference compounds using standardized EC50 assays. While direct data for this specific molecule remain undisclosed, structurally related analogs provide meaningful benchmarks:

The pyridyl-phenyl-thiazole scaffold exhibited superior potency to benznidazole, with EC50 values reduced by 67–80%. This improvement correlates with the introduction of electron-deficient aromatic systems that enhance target binding. Similarly, pyrimidine derivatives bearing 2-methoxyphenyl and pyridyl substituents achieved submicromolar IC50 values against Trypanosoma brucei rhodesiense, underscoring the importance of methoxy groups in optimizing parasiticidal activity.

The compound’s pyrazine carboxamide group may further refine efficacy by mimicking natural enzyme substrates. In pyrazine-2-carboxamide analogs, this moiety facilitated competitive inhibition of trypanothione reductase, a key redox regulator in trypanosomatids. Such mechanistic parallels suggest that this compound could combine ergosterol biosynthesis inhibition with redox disruption, potentially overcoming resistance mechanisms observed in monotherapy regimens.

Properties

IUPAC Name |

N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S2/c1-25-14-5-3-2-4-12(14)21-15(23)8-11-10-26-17(20-11)22-16(24)13-9-18-6-7-19-13/h2-7,9-10H,8H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKPRXILHHQEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrazine moiety, and a carboxamide group. The presence of the methylthio group on the phenyl ring enhances its lipophilicity, which may influence its biological activity.

1. Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit potent antiparasitic effects. For instance, analogs have shown an EC50 value of 2 nM against Trypanosoma brucei, the causative agent of human African trypanosomiasis, indicating strong potential as drug leads in treating this disease .

2. Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. A study involving thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL . This suggests that the thiazole component may play a critical role in enhancing antimicrobial efficacy.

3. Tyrosinase Inhibition

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to applications in skin whitening products. Certain analogs have been shown to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid, suggesting that modifications to the core structure can enhance this property .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of parasites and bacteria, leading to reduced viability.

- Cellular Uptake : The lipophilic nature due to the methylthio group may facilitate better cellular uptake, enhancing bioavailability and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Compound 64 | Antiparasitic | EC50 = 2 nM against T. brucei | |

| Thiazole derivatives | Antimicrobial | MIC = 0.06 - 1.88 mg/mL | |

| Tyrosinase inhibitors | Skin whitening | Inhibition > kojic acid |

These findings underline the potential for further development of this compound class into therapeutics for various diseases.

Scientific Research Applications

Biological Activities

-

Antiparasitic Activity

- Research indicates that compounds similar to this one exhibit potent antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For example, analogs have shown an EC50 value of 2 nM, highlighting their potential as drug leads for treating this disease.

-

Antimicrobial Activity

- The compound's structural analogs have been evaluated for their antimicrobial properties. Studies involving thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL. This suggests that the thiazole component plays a critical role in enhancing antimicrobial efficacy.

-

Tyrosinase Inhibition

- Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to applications in skin whitening products. Certain analogs have shown significantly greater inhibition of tyrosinase activity compared to traditional inhibitors like kojic acid, indicating that structural modifications can enhance this property.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Compound 64 | Antiparasitic | EC50 = 2 nM against T. brucei | Strong potential as drug leads |

| Thiazole derivatives | Antimicrobial | MIC = 0.06 - 1.88 mg/mL | Significant antibacterial activity |

| Tyrosinase inhibitors | Skin whitening | Inhibition > kojic acid | Enhanced inhibition compared to traditional inhibitors |

These findings underline the potential for further development of this compound class into therapeutics for various diseases.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group in this compound is synthesized via coupling reactions. Key methods include:

-

HATU-mediated amidation : 2-Aminothiazole derivatives react with pyrazine-2-carboxylic acid in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA), achieving yields of 65–78% under anhydrous conditions .

-

EDC coupling : Ethylcarbodiimide (EDC) facilitates amide bond formation between thiazole-2-amine and activated carboxylic acids in dimethyl sulfoxide (DMSO), with yields up to 71% .

Table 1: Amidation Reaction Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HATU/DIPEA | DMF | 0–25°C | 65–78 |

| EDC/DMSO | DMSO | RT | 55–71 |

3.1. Methylthio Group Reactivity

The methylthio (-SMe) substituent undergoes:

-

Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.

-

Nucleophilic Substitution : Replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

3.2. Acylation of Amino Groups

The secondary amine in the thiazole ring reacts with acid chlorides (e.g., acetyl chloride) in pyridine, forming acylated derivatives (e.g., 6a–f ) with yields of 58–82% .

Table 2: Acylation Reactions

| Acid Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | 68–82 |

| Benzoyl chloride | Pyridine | THF | 58–75 |

Hydrolysis Reactions

-

Amide Hydrolysis : Under acidic (HCl, 6N) or basic (NaOH, 2M) conditions, the carboxamide group hydrolyzes to carboxylic acid, though this destabilizes the thiazole ring at elevated temperatures (>80°C).

-

Thioether Cleavage : Treatment with Raney nickel in ethanol cleaves the C–S bond, yielding des-methylthio analogs .

Biological Activity Correlations

Structural modifications directly impact bioactivity:

-

Antimicrobial Activity : Thiazole derivatives with 2-NH₂ groups exhibit MIC values of 0.06–1.88 mg/mL against Staphylococcus aureus and Escherichia coli.

-

Tyrosinase Inhibition : Methylthio substitution enhances lipophilicity, improving enzyme inhibition (IC₅₀ = 1.2 µM vs. kojic acid’s 16.7 µM).

Table 3: Structure-Activity Relationships

| Modification | Bioactivity Change |

|---|---|

| 2-NH₂ on thiazole | ↑ Antibacterial activity |

| Methylthio → Sulfone | ↓ Metabolic stability |

| Acylated amino group | ↑ Solubility in polar solvents |

Computational Insights

DFT studies reveal:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrazine Moieties

Compound 1f ()

- Structure : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea.

- Key Differences : Incorporates a piperazine linker and trifluoromethylphenyl urea group.

- Properties : Melting point 198–200°C; molecular weight 667.9 g/mol. The urea group enhances solubility but reduces metabolic stability compared to the pyrazine carboxamide in the target compound .

N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide ()

- Structure : Pyrazine carboxamide linked to a 4-pyridinyl-substituted thiazole.

- Key Differences : Replaces the methylthiophenyl group with a pyridinyl ring.

- Properties : Molecular weight 340.36 g/mol. The pyridinyl group may improve binding to kinase targets but reduces lipophilicity compared to the methylthiophenyl group .

Analogues with Modified Side Chains

D14 ()

- Structure: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide.

- Key Differences : Replaces the thiazole-pyrazine core with a dienamide chain and benzo[d][1,3]dioxole group.

- The dienamide chain introduces conformational flexibility but reduces ring-stacking interactions .

Compound 7b ()

- Structure : Thiadiazole derivative synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide.

- Key Differences : Lacks the pyrazine carboxamide but includes a phenylthiazole and thiadiazole ring.

- Properties : IC50 = 1.61 ± 1.92 µg/mL against HepG-2 cells. The thiadiazole group enhances anticancer activity but may increase toxicity compared to the target compound .

Analogues with Heterocyclic Variations

N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide ()

- Structure : Features a benzothiazole core and triazole linker.

- Key Differences : Replaces thiazole with benzothiazole and introduces a triazole group.

- Properties : Molecular weight 684.85 g/mol; melting point 239–240°C. The triazole linker improves synthetic accessibility but may reduce target specificity .

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()

- Structure : Substitutes pyrazine with furan carboxamide and modifies the side chain with a 3-methoxybenzyl group.

- Key Differences : Furan carboxamide reduces hydrogen-bonding capacity compared to pyrazine.

- Properties : Molecular weight 371.4 g/mol. The methoxybenzyl group may enhance blood-brain barrier penetration .

Key Findings and Structure-Activity Relationships (SAR)

Thiazole Core : Essential for maintaining planar geometry and π-π interactions with biological targets.

Pyrazine Carboxamide : Critical for hydrogen-bonding interactions; replacement with furan or urea reduces potency .

Methylthiophenyl Group : Enhances lipophilicity and may improve membrane permeability compared to pyridinyl or methoxybenzyl groups .

Side Chain Modifications : Piperazine or triazole linkers improve solubility but may alter target specificity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A general procedure involves:

- Reacting the thiazole-amine intermediate with pyrazine-2-carboxylic acid using coupling agents like EDCI·HCl and HOBt in anhydrous DMF.

- Adding DIPEA as a base to facilitate amide bond formation.

- Heating the mixture at 60°C for 18 hours, followed by purification via recrystallization or column chromatography .

Key considerations : Optimize stoichiometry (e.g., 2:1 molar ratio of acid to amine) and monitor reaction progress via TLC to minimize side products.

Basic: How can structural characterization be performed to confirm the compound’s identity?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify the amide proton (δ ~10-12 ppm) and aromatic protons in the thiazole (δ ~7.5-8.5 ppm) and pyrazine (δ ~8.5-9.5 ppm) rings. Methylthio groups appear as singlets at δ ~2.5 ppm .

- ESI-MS : Confirm molecular weight with an [M+H]+ peak matching the theoretical value (e.g., m/z 493.60 for a related analog) .

- IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced: How can researchers optimize synthetic yield for this compound?

Yield optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .

- Temperature control : Maintain 60°C to balance reaction rate and side-product formation .

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) for intermediates and recrystallization (ethanol/water) for final products .

Data note : Analogous compounds report yields of 6–75%, influenced by steric hindrance and electronic effects of substituents .

Advanced: What in vitro models are suitable for evaluating its anticancer activity?

- Cell viability assays : Use MTT assays in breast cancer cell lines (e.g., MDA-MB-231) to determine GI50 values (e.g., 14.29–73.65 nM) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .

- Multidrug resistance (MDR) models : Test efficacy in P-glycoprotein-overexpressing cell lines to assess retention of activity .

Advanced: How can contradictory biological data (e.g., varying potency across cell lines) be resolved?

- Comparative profiling : Screen across diverse cancer lineages (e.g., leukemia, solid tumors) to identify tissue-specific sensitivity .

- Mechanistic studies : Perform target engagement assays (e.g., co-immunoprecipitation for Hec1-Nek2 disruption) to validate on-target effects .

- Pharmacokinetic analysis : Measure intracellular drug accumulation via LC-MS to rule out efflux pump interference .

Advanced: What methodologies assess the compound’s disruption of Hec1-Nek2 protein interactions?

- Co-IP/Western blot : Immunoprecipitate Hec1 from treated lysates and probe for Nek2 co-elution .

- Fluorescence polarization : Use labeled Hec1 peptides to measure competitive binding inhibition.

- X-ray crystallography : Resolve co-crystal structures of the compound bound to Hec1 to map interaction sites .

Basic: What are the recommended storage conditions for this compound?

- Store at –20°C under inert gas (argon) to prevent oxidation of the methylthio group.

- Use amber vials to protect against light-induced degradation.

Note : Solubility in DMSO (10 mM stock) is preferred for biological assays .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Core modifications : Replace the pyrazine ring with pyrimidine (as in ) to evaluate impact on potency.

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF3) on the phenyl ring to enhance target affinity .

- Bioisosteres : Substitute the thiazole with oxazole or imidazole to assess metabolic stability .

Advanced: What in vivo models validate its antitumor efficacy?

- Xenograft models : Administer orally (10–50 mg/kg/day) in immunocompromised mice bearing breast cancer tumors. Monitor tumor volume reduction and survival .

- Toxicity profiling : Evaluate body weight, hematological parameters, and organ histopathology to confirm safety margins .

Basic: How is purity assessed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.